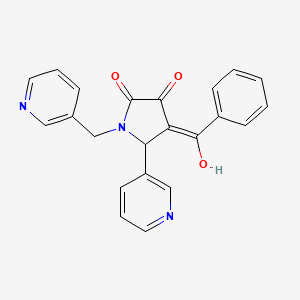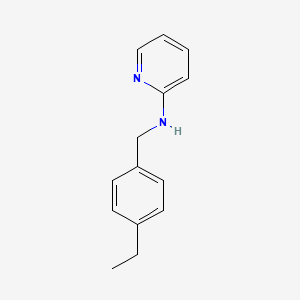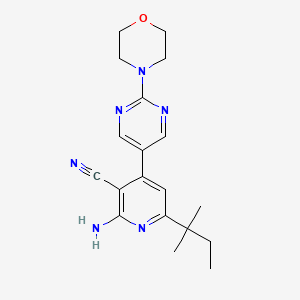![molecular formula C22H26O2 B5297646 1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one](/img/structure/B5297646.png)
1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-3-[4-(allyloxy)phenyl]-2-propen-1-one, commonly known as AAPA, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. The compound has been found to possess unique biochemical and physiological properties, making it a promising candidate for research in drug discovery, chemical biology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of AAPA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including tyrosine kinases and histone deacetylases. AAPA has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
A number of studies have investigated the biochemical and physiological effects of AAPA. For example, AAPA has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In addition, AAPA has been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of AAPA is its relatively simple synthesis method, which makes it easily accessible for research purposes. In addition, AAPA has been found to exhibit promising activity against a wide range of diseases, making it a promising candidate for drug discovery and development. However, there are also some limitations associated with the use of AAPA in lab experiments. For example, the compound has been found to exhibit low solubility in water, which may limit its bioavailability in vivo.
Orientations Futures
There are a number of future directions for research on AAPA. One area of interest is the development of more potent analogs of the compound, which may exhibit improved bioavailability and efficacy. In addition, further studies are needed to elucidate the mechanism of action of AAPA and to identify potential targets for drug development. Finally, there is also interest in exploring the potential applications of AAPA in other scientific fields, such as materials science and nanotechnology.
Conclusion
In summary, AAPA is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. The compound has been found to exhibit promising activity against a wide range of diseases, making it a promising candidate for drug discovery and development. Further research is needed to fully understand the mechanism of action of AAPA and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of AAPA involves the reaction of 1-adamantyl bromide with 4-allyloxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Claisen-Schmidt condensation reaction with propenone to yield the final product, AAPA. The synthesis of AAPA is a relatively simple and straightforward process, making it easily accessible for research purposes.
Applications De Recherche Scientifique
AAPA has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is drug discovery, where AAPA has been found to exhibit promising activity against a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, AAPA has also been studied for its potential applications in chemical biology, where it has been used as a tool for studying protein-protein interactions and enzyme inhibition.
Propriétés
IUPAC Name |
(E)-1-(1-adamantyl)-3-(4-prop-2-enoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O2/c1-2-9-24-20-6-3-16(4-7-20)5-8-21(23)22-13-17-10-18(14-22)12-19(11-17)15-22/h2-8,17-19H,1,9-15H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCLXVWBWFOHGQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(prop-2-en-1-yloxy)phenyl]-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5297566.png)
![3-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acrylonitrile](/img/structure/B5297574.png)
![3-methyl-7-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5297590.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5297605.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5297618.png)
![N-methyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5297626.png)
![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5297634.png)

![5-{[(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5297649.png)


![N-[2-(2,5-dimethylphenoxy)ethyl]-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5297668.png)
